molecular formula C9H8INO B13015376 4-Iodo-7-methoxy-1H-indole

4-Iodo-7-methoxy-1H-indole

Cat. No.: B13015376
M. Wt: 273.07 g/mol
InChI Key: IKKMCVJUTVSSRA-UHFFFAOYSA-N
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Description

4-Iodo-7-methoxy-1H-indole: is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-7-methoxy-1H-indole typically involves the iodination of 7-methoxyindole. One common method is the electrophilic substitution reaction using iodine and an oxidizing agent such as iodic acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-7-methoxy-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Iodo-7-methoxy-1H-indole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Iodo-7-methoxy-1H-indole involves its interaction with various molecular targets and pathways. It can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication .

Comparison with Similar Compounds

Uniqueness: 4-Iodo-7-methoxy-1H-indole is unique due to the presence of both the iodo and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C9H8INO

Molecular Weight

273.07 g/mol

IUPAC Name

4-iodo-7-methoxy-1H-indole

InChI

InChI=1S/C9H8INO/c1-12-8-3-2-7(10)6-4-5-11-9(6)8/h2-5,11H,1H3

InChI Key

IKKMCVJUTVSSRA-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)I)C=CN2

Origin of Product

United States

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